N-(tert-butyl)-4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-[[(3-fluoro-4-methoxybenzoyl)amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O3/c1-19(2,3)22-18(25)23-9-7-13(8-10-23)12-21-17(24)14-5-6-16(26-4)15(20)11-14/h5-6,11,13H,7-10,12H2,1-4H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSDRXNXKDKQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Benzamido Moiety: The benzamido group is attached through an amide coupling reaction between the piperidine derivative and 3-fluoro-4-methoxybenzoic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amide or carboxamide groups, potentially converting them to amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
N-(tert-butyl)-4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Aromatic Moiety
The benzamido and aryl substituents significantly influence the physicochemical and biological properties of piperidine-carboxamides. Below is a comparative analysis of key analogs:
Table 1: Structural Analogs with Substituent Variations
Key Observations :
- Electron-Withdrawing vs. This difference may influence solubility and target binding .
- Fluorine Positioning: Compound 6 (4-fluorophenyl) and the target compound both incorporate fluorine but differ in substitution patterns. The 3-fluoro-4-methoxy arrangement in the target may offer enhanced steric and electronic effects for receptor interactions compared to simpler mono-fluorinated analogs .
Spectral and Structural Characterization
- NMR Analysis : $ ^1H $-NMR data for compounds 8–10 () reveal distinct chemical shifts for aromatic protons, reflecting substituent-induced deshielding. For example, the nitro group in compound 10 causes downfield shifts compared to halogenated analogs .
- HRMS Validation : Molecular weights for compounds 8–10 were confirmed via HRMS (EI), ensuring structural fidelity . The target compound’s absence of HRMS data in the evidence limits direct comparison but suggests a need for further characterization.
Biological Activity
N-(tert-butyl)-4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxamide, a compound within the piperidine class, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C22H26FN3O4
- Molecular Weight : 415.5 g/mol
Antitumor Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, derivatives containing similar piperidine frameworks have shown potent inhibition of various cancer cell lines, suggesting that modifications in the benzamide moiety can enhance anticancer efficacy.
Case Study: PLK4 Inhibition
A study highlighted that compounds with similar structures demonstrated nanomolar inhibition of PLK4, a critical kinase involved in cell division. Specifically, one derivative exhibited an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line, indicating promising antiproliferative activity .
The mechanism underlying the biological activity of this compound involves its interaction with specific protein targets within cancer cells. The presence of the fluoro and methoxy groups is believed to enhance binding affinity and selectivity towards these targets.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate metabolic stability in human liver microsomes, which is a positive indicator for further development .
Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antitumor | MM1.S Cell Line | 0.64 | |
| PLK4 Inhibition | HCT116 Tumor Growth | < 1 | |
| FGFR Inhibition | Various Cell Lines | < 4.1 |
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Aqueous Solubility | Moderate (15 μM) |
| Metabolic Stability | Moderate |
| Human Clearance Intensity | 42 μL/min/mg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
